N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)furan-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c18-13-8-10-2-1-3-12(10)16-17(13)6-5-15-14(19)11-4-7-20-9-11/h4,7-9H,1-3,5-6H2,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMPTNVANOAFLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C1)CCNC(=O)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)furan-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity based on various research findings, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound features a unique cyclopenta[c]pyridazine moiety combined with a furan-3-carboxamide structure. These structural attributes suggest the possibility of diverse interactions with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C14H16N4O2 |
| Molecular Weight | 272.31 g/mol |
| CAS Number | 2097902-61-7 |
The biological activity of this compound is primarily attributed to its ability to bind to specific proteins or enzymes. Research indicates that it may act as an antagonist or inhibitor in various pathways:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic processes, which could lead to therapeutic effects in diseases such as diabetes or cancer.
- Receptor Interaction : The compound has shown potential in interacting with receptors associated with neurological and gastrointestinal functions. For example, it may exhibit antagonistic properties against gastrin/CCK-B receptors, similar to other compounds in its class .
Antiviral and Antimicrobial Properties
Recent investigations have highlighted the compound's antiviral and antimicrobial activities:
- Antiviral Effects : The compound has demonstrated inhibitory effects against various viruses. For instance, it was found to inhibit the replication of the hepatitis C virus (HCV) and herpes simplex virus (HSV) in vitro at concentrations ranging from 0.20 to 0.35 μM .
- Antimicrobial Activity : In vitro studies have shown that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 6.25 mg/mL against resistant strains .
Case Studies
- Gastric Acid Secretion Model : A study involving anesthetized rats demonstrated that the compound could significantly reduce pentagastrin-induced gastric acid secretion, indicating its potential use in treating gastric disorders .
- Inflammation Models : In animal models of inflammation, the compound has shown promise in reducing inflammatory markers and symptoms, suggesting potential applications in treating inflammatory diseases.
Scientific Research Applications
Medicinal Chemistry Applications
N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)furan-3-carboxamide exhibits significant potential in the field of medicinal chemistry due to its unique structural features. The compound's tetrahydro-cyclopenta[c]pyridazine moiety suggests possible interactions with various biological targets, making it a candidate for pharmacological studies.
Anticancer Activity
Research indicates that compounds with similar structural features to this compound have shown anticancer properties. The carbonyl functionality present in the compound allows for potential interactions with cancer-related pathways. Studies utilizing molecular docking simulations can help elucidate its binding affinity to specific cancer targets.
Antimicrobial Properties
The compound may also possess antimicrobial activity due to its unique structure. Compounds containing similar heterocyclic frameworks have been reported to exhibit antimicrobial effects against various pathogens. Further investigation into its mechanism of action could provide valuable insights into its therapeutic applications.
Synthetic Methodologies
The synthesis of this compound can be approached through several chemical transformations. These methods focus on optimizing yields and purity while considering reaction conditions such as temperature and solvent choice.
Chemical Transformations
The compound can undergo intramolecular cyclization reactions similar to those observed with other N-(3-oxoalkenyl)phenylacetamides. Base-catalyzed intramolecular aldol-type cyclizations may lead to the formation of 2(1H)-pyridinones, showcasing the reactivity of the carbonyl group under basic conditions.
Interaction Studies
Understanding the interaction profile of this compound with biological targets is crucial for elucidating its mechanism of action. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and molecular docking simulations are recommended for these studies.
| Technique | Purpose |
|---|---|
| Surface Plasmon Resonance (SPR) | Measure binding affinity |
| Isothermal Titration Calorimetry | Determine thermodynamics of binding |
| Molecular Docking Simulations | Predict interaction profiles |
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with compounds structurally related to this compound:
- Study on Anticancer Activity : A recent study demonstrated that derivatives of tetrahydro-cyclopenta[c]pyridazine exhibited significant cytotoxicity against various cancer cell lines.
- Antimicrobial Evaluation : Another research project evaluated the antimicrobial properties of related compounds and found promising results against Gram-positive and Gram-negative bacteria.
These findings underscore the potential applications of this compound in drug development and therapeutic interventions.
Q & A
Q. What are the recommended synthetic routes for synthesizing N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)furan-3-carboxamide?
Methodological Answer: A plausible synthetic route involves multi-step organic transformations, drawing parallels to methods used for structurally related pyridazine derivatives. For example, the cyclopenta[c]pyridazinone core can be synthesized via cyclocondensation of cyclic ketones with hydrazine derivatives. The furan-3-carboxamide moiety can then be introduced through amide coupling reactions, such as using EDCI/HOBt or DCC-mediated activation of the carboxylic acid. A similar approach is described in EP 4,374,877 A2, where analogous compounds were synthesized via stepwise alkylation and amidation reactions starting from piperidine-carboxylic acid esters .
Q. How can researchers confirm the structural identity of this compound using spectroscopic and chromatographic methods?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Assign peaks for the cyclopenta[c]pyridazinone ring protons (e.g., δ 2.5–3.5 ppm for methylene groups in the fused ring system) and furan carboxamide protons (δ 6.5–7.5 ppm for furan aromatic protons).
- High-Resolution Mass Spectrometry (HRMS): Confirm the molecular formula (e.g., C₁₆H₁₈N₃O₃) with an accuracy of <5 ppm.
- HPLC-Purity Analysis: Use a C18 column with a gradient elution (e.g., water/acetonitrile + 0.1% formic acid) to verify purity ≥95%. Cross-reference retention times with synthetic intermediates to rule out side products.
Advanced Research Questions
Q. What challenges arise in the X-ray crystallographic refinement of this compound, and how can they be addressed?
Methodological Answer: Crystallographic challenges include:
- Disordered Solvent Molecules: Use SQUEEZE in PLATON to model unresolved electron density .
- Anisotropic Thermal Motion: Refine anisotropic displacement parameters (ADPs) for non-hydrogen atoms using SHELXL, ensuring convergence with R₁ < 5% and wR₂ < 12% .
- Twinning: Apply twin law matrices (e.g., -h, -k, l) in SHELXL for pseudo-merohedral twinning. Validate with the Hooft parameter (|Y| < 0.05) .
Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of derivatives?
Methodological Answer:
- Core Modifications: Synthesize derivatives with substitutions on the cyclopenta[c]pyridazinone ring (e.g., halogenation at C5/C6) to assess steric/electronic effects on target binding.
- Side-Chain Optimization: Replace the furan-3-carboxamide group with bioisosteres (e.g., thiophene or pyrrole carboxamides) to improve metabolic stability.
- In Silico Docking: Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities against target enzymes (e.g., kinase domains). Validate with enzymatic assays (IC₅₀ determination).
Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Discrepant NMR Assignments: Perform 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlations between the ethyl linker (δ 3.2–3.8 ppm) and the pyridazinone carbonyl (δ 170–175 ppm) confirm connectivity .
- Mass Spectral Anomalies: Rule out adduct formation (e.g., sodium/potassium) by comparing ESI+ and ESI– modes. Use isotopic pattern analysis to distinguish between fragment ions and impurities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
